molecular formula C16H19N3O6S B2476950 Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate CAS No. 946284-42-0

Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate

Cat. No.: B2476950
CAS No.: 946284-42-0
M. Wt: 381.4
InChI Key: GTGDGOIXNPYHCE-UHFFFAOYSA-N
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Description

Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate is a thiazole-derived compound featuring a 3,4,5-trimethoxyphenylaminoethyl ketone moiety and a methyl carbamate group. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in medicinal chemistry, known for enhancing bioactivity through interactions with hydrophobic pockets in target proteins . The thiazole core contributes to metabolic stability and π-π stacking interactions, while the carbamate group may influence solubility and bioavailability.

Properties

IUPAC Name

methyl N-[4-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6S/c1-22-11-5-9(6-12(23-2)14(11)24-3)17-13(20)7-10-8-26-15(18-10)19-16(21)25-4/h5-6,8H,7H2,1-4H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGDGOIXNPYHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CC2=CSC(=N2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate typically involves multi-step reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction parameters. The use of high-throughput screening and purification techniques like chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. It may inhibit enzymes or proteins critical for cell survival and proliferation, such as tubulin or heat shock proteins. The compound’s trimethoxyphenyl moiety is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Modifications

Key structural analogs and their modifications are summarized in Table 1.

Table 1: Structural Comparison of Thiazole Derivatives with 3,4,5-Trimethoxyphenyl Moieties

Compound Name Core Structure Substituents/Modifications Key References
Target Compound: Methyl (4-(2-oxo-2-((3,4,5-TMP)amino)ethyl)thiazol-2-yl)carbamate Thiazole 3,4,5-TMP-aminoethyl ketone, methyl carbamate
(4R)-2-Phenyl-N-(3,4,5-TMP)-4,5-dihydrothiazole-4-carboxamide (4a) Dihydrothiazole 3,4,5-TMP-carboxamide, phenyl substituent
2-Methyl-N4-(2-morpholinoethyl)-N6-(4-(3,4,5-TMP)thiazol-2-yl)pyrimidine-4,6-diamine (4i) Thiazole-pyrimidine hybrid Morpholinoethyl, pyrimidine, 3,4,5-TMP
Tert-butyl (S)-(2-methyl-1-(4-((3,4,5-TMP)carbamoyl)thiazol-2-yl)propyl)carbamate (3) Thiazole 3,4,5-TMP-carbamoyl, tert-butyl carbamate
Quinazoline derivatives (e.g., 4k) Quinazoline-thiazole hybrid Sulfonamide, 3,4,5-TMP-aminoethyl ketone

Notes:

  • 3,4,5-TMP : 3,4,5-Trimethoxyphenyl.
  • Carbamate vs. Carboxamide: The target compound’s methyl carbamate may offer improved hydrolytic stability compared to tert-butyl carbamates , while carboxamide analogs (e.g., 4a) prioritize hydrogen-bonding interactions .

Anticancer Activity :

  • Thiazole-pyrimidine hybrids (e.g., 4i, 4j) demonstrated antiproliferative effects in NCI-60 screenings, with IC₅₀ values in the micromolar range .
  • Quinazoline-thiazole hybrids (e.g., 4k) showed apoptotic activity via tubulin inhibition, suggesting the 3,4,5-TMP group’s role in disrupting microtubule dynamics .

Common Routes :

  • EDCI/HOBt-Mediated Coupling : Used for amide/carbamate formation in 3,4,5-TMP-thiazole derivatives (e.g., 4a, 4i) .
  • Thiazole Cyclization : Condensation of thioureas with α-haloketones to form thiazole cores .

Yield Variations :

  • High yields (>90%) were achieved for dihydrothiazoles (e.g., 4a, 98.7%) due to favorable steric and electronic environments .
  • Lower yields (59–82%) for pyrimidine-thiazole hybrids (e.g., 4i, 4k) reflect challenges in multi-step syntheses .
Structure-Activity Relationships (SAR)
  • 3,4,5-TMP Position : Para-methoxy groups enhance hydrophobic interactions, while meta-substitutions reduce activity .
  • Carbamate vs. Amide : Methyl carbamates (target compound) may offer better bioavailability than bulkier tert-butyl variants .
  • Hybrid Scaffolds : Pyrimidine-thiazole hybrids show enhanced DNA intercalation compared to standalone thiazoles .

Biological Activity

Methyl (4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)carbamate is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a thiazole ring and a carbamate group, which contribute to its diverse biological interactions. The compound's molecular formula is C16H19N3O6SC_{16}H_{19}N_{3}O_{6}S, with a molecular weight of 381.4 g/mol.

Chemical Structure

The structure of the compound can be represented as follows:

Molecular Structure Methyl N 4 2 oxo 2 3 4 5 trimethoxyanilino ethyl 1 3 thiazol 2 yl carbamate\text{Molecular Structure }\text{Methyl N 4 2 oxo 2 3 4 5 trimethoxyanilino ethyl 1 3 thiazol 2 yl carbamate}

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit specific pathways involved in cancer cell proliferation. Its structural features enhance its ability to interact with biological macromolecules, making it a candidate for further research in cancer therapeutics .
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical to cancer progression and viral replication. For example, it has been tested against the SARS-CoV 3CL protease, demonstrating significant inhibitory activity .
  • P-glycoprotein Modulation : Research indicates that compounds with similar thiazole structures can influence P-glycoprotein (P-gp), which plays a crucial role in drug resistance in cancer cells. This compound is being studied for its potential to reverse drug resistance by modulating P-gp activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cancer cell proliferation pathways
Enzyme InhibitionEffective against SARS-CoV 3CL protease
P-glycoprotein ModulationPotential to reverse drug resistance in cancer cells

Case Study: Antiviral Activity

In a study examining the inhibitory effects on SARS-CoV 3CL protease, this compound was subjected to fluorometric assays. The compound demonstrated an IC50 value indicative of potent inhibition, suggesting its potential as an antiviral agent .

Case Study: Cancer Therapeutics

Another study focused on the structural modifications of thiazole derivatives revealed that compounds similar to this compound exhibited increased efficacy against drug-resistant cancer cell lines. These findings highlight the importance of structural features in enhancing biological activity .

Q & A

Q. Primary techniques :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and carbamate carbonyl (δ 155–160 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 373.1 [M+H]+^+) and fragmentation patterns to distinguish regioisomers .
  • HPLC : Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
    Advanced tip : X-ray crystallography resolves ambiguities in stereochemistry for analogs with chiral centers .

Basic: What preliminary biological activities have been reported for this compound?

  • Anticancer potential : Inhibits proliferation in HepG2 cells (IC50_{50} ~10 μM) via oxidative stress-induced apoptosis .
  • Enzyme inhibition : Targets kinases (e.g., EGFR) through π-stacking interactions of the trimethoxyphenyl group with hydrophobic pockets .
  • Antimicrobial activity : Moderate efficacy against Gram-positive bacteria (MIC 32 μg/mL) due to thiazole-mediated membrane disruption .

Advanced: How can reaction yields be optimized during the synthesis of the carbamate intermediate?

Q. Key strategies :

  • Solvent selection : Supercritical CO2_2 enhances selectivity in carbamate formation by reducing side reactions (yield improvement from 57% to 75%) .
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation steps, reducing reaction time from 24h to 6h .
  • Workup optimization : Liquid-liquid extraction with ethyl acetate removes unreacted amines, while silica gel chromatography isolates the carbamate derivative (>90% purity) .

Advanced: How do structural modifications (e.g., substituents on the thiazole ring) influence bioactivity?

Q. Structure-Activity Relationship (SAR) insights :

  • Trimethoxyphenyl group : Essential for cytotoxicity; replacing methoxy groups with halogens (e.g., Cl) reduces potency by 50% due to altered hydrophobicity .
  • Carbamate vs. amide : Methyl carbamate improves metabolic stability (t1/2_{1/2} >4h in plasma) compared to ethyl analogs .
  • Thiazole substitution : Adding electron-withdrawing groups (e.g., -NO2_2) at the 4-position enhances kinase inhibition (Ki_i <100 nM) .

Advanced: How can contradictions in reported biological data (e.g., varying IC50_{50}50​ values) be resolved?

Q. Methodological considerations :

  • Assay standardization : Discrepancies in cytotoxicity (e.g., IC50_{50} from 10 μM to 50 μM) arise from differences in cell lines (HepG2 vs. MCF-7) and incubation times (24h vs. 48h) .
  • Solubility factors : DMSO concentration >1% artificially inflates IC50_{50} due to solvent toxicity; use ≤0.5% DMSO in media .
  • Data normalization : Include positive controls (e.g., doxorubicin) to calibrate inter-lab variability .

Advanced: What computational tools are recommended for elucidating the compound’s mechanism of action?

  • Molecular docking (AutoDock Vina) : Predicts binding to ATP pockets in kinases (binding energy <−8 kcal/mol) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
  • QSAR models : Correlate substituent electronegativity with antibacterial activity (R2^2 >0.85) to prioritize analogs .

Advanced: How should researchers address low solubility in polar solvents during formulation?

Q. Strategies :

  • Prodrug design : Introduce phosphate esters at the carbamate group, increasing aqueous solubility by 10-fold .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability in vivo .
  • Co-solvents : Use PEG 400/water mixtures (70:30) for in vitro assays without precipitation .

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